2-Nitronaphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F3NO5S and a molecular weight of 321.23 g/mol . It is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-Nitronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-nitronaphthalene with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired ester. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Analyse Chemischer Reaktionen
2-Nitronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents used in these reactions include bases like pyridine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Nitronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 2-Nitronaphthalen-1-yl trifluoromethanesulfonate involves its ability to undergo various chemical transformations. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Nitronaphthalen-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
2-Nitronaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in substitution reactions.
1-Nitronaphthalene: Similar structure but different position of the nitro group, affecting its reactivity and applications.
Trifluoromethanesulfonic acid esters: Other esters with different aromatic or aliphatic groups, varying in their reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Eigenschaften
Molekularformel |
C11H6F3NO5S |
---|---|
Molekulargewicht |
321.23 g/mol |
IUPAC-Name |
(2-nitronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6F3NO5S/c12-11(13,14)21(18,19)20-10-8-4-2-1-3-7(8)5-6-9(10)15(16)17/h1-6H |
InChI-Schlüssel |
HRNRMRBZDUOXPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.